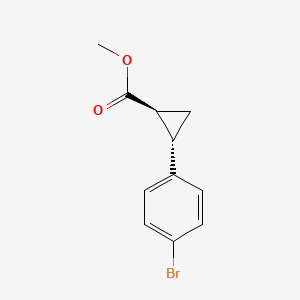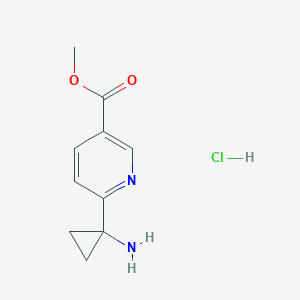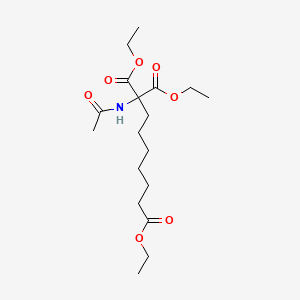
MRK-623
Overview
Description
MRK-623 is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a fluoro-substituted phenyl ring, a pyridine moiety, and an imidazo[1,2-a]pyrimidine core. This compound has garnered interest due to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRK-623 typically involves a multi-step process. One practical synthesis route includes the following steps :
Formation of Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core.
Introduction of Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring is introduced through a coupling reaction with the imidazo[1,2-a]pyrimidine core.
Attachment of Pyridine Moiety: The pyridine moiety is attached using a boronic acid coupling reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to control reaction conditions and improve yield and scalability .
Chemical Reactions Analysis
Types of Reactions
MRK-623 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the imidazo[1,2-a]pyrimidine core or the fluoro-substituted phenyl ring.
Substitution: Substitution reactions can occur at the fluoro-substituted phenyl ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
MRK-623 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MRK-623 involves its interaction with specific molecular targets. It acts as a selective agonist for certain receptor subtypes, modulating their activity and leading to various biological effects . The pathways involved include signal transduction mechanisms that result in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Fluoro-substituted Phenyl Compounds: Compounds with similar fluoro-substituted phenyl rings.
Pyridine Derivatives: Compounds with similar pyridine moieties.
Uniqueness
The uniqueness of MRK-623 lies in its specific combination of structural features, which confer distinct biological activity and potential therapeutic applications. Its selective agonist activity for certain receptor subtypes sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H17FN4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[3-(4-fluoro-3-pyridin-3-ylphenyl)imidazo[1,2-a]pyrimidin-7-yl]propan-2-ol |
InChI |
InChI=1S/C20H17FN4O/c1-20(2,26)18-7-9-25-17(12-23-19(25)24-18)13-5-6-16(21)15(10-13)14-4-3-8-22-11-14/h3-12,26H,1-2H3 |
InChI Key |
GFQMHVYMEKXHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=CN=CC=C4)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B8721459.png)








![2,3,9-Trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8721541.png)

![2-Phenylpyrazolo[1,5-a]quinoline](/img/structure/B8721554.png)
